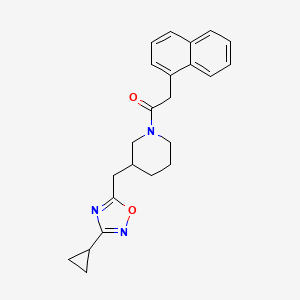

![molecular formula C7H5ClF3N3S B2721807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-48-2](/img/structure/B2721807.png)

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

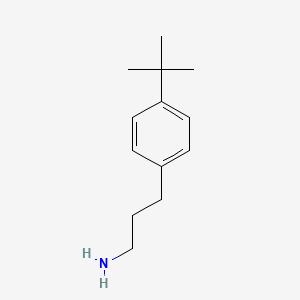

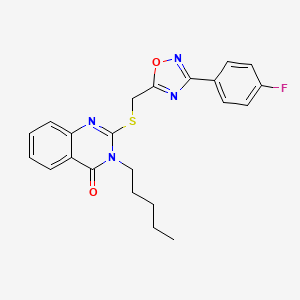

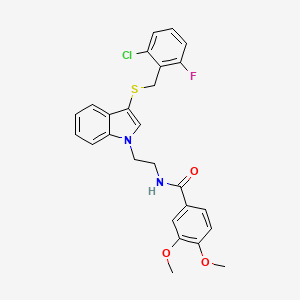

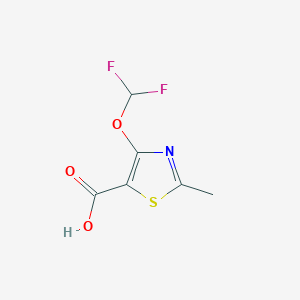

“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea” is a chemical compound with the CAS Number: 321430-48-2. It has a molecular weight of 255.65 . The IUPAC name for this compound is N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbamimidothioic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15) .

Applications De Recherche Scientifique

Synthesis of Pyridinylthiobarbituric Acids

The reaction of N-(pyridin-3-yl) and -4-yl thiourea derivatives with malonyl dichloride in trifluoroacetic acid has been shown as an efficient method for synthesizing corresponding thiobarbituric acids. This process highlights the versatility of thiourea derivatives in synthesizing heterocyclic compounds, which are crucial in drug design and development (Deady et al., 2002).

Oxidative C–H Functionalization

N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, possessing significant biological potential, were synthesized from simple heteroaryl-thioureas through an oxidative C–S bond formation strategy. This synthesis employs a metal-free approach, indicating the role of thiourea derivatives in facilitating environmentally friendly synthetic routes (Mariappan et al., 2016).

Crystal Structure and Biological Activities

A novel compound, N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N′-(4,6-dimethylpyrimidin-2-yl)thiourea, was synthesized and its crystal structure and biological behaviors were studied. The compound exhibited definitive herbicidal activity, showcasing the potential of thiourea derivatives in agricultural applications (Yan et al., 2008).

Spectroscopic and Molecular Dynamics Investigation

The title compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was synthesized and characterized, revealing insights into the molecular stability, charge transfer, and potential nucleophilic attack sites within the molecule. This study not only provides a deep understanding of the electronic properties of thiourea derivatives but also hints at their applications in developing new analgesic drugs (Mary et al., 2016).

Coordination Behaviour in Metal Complexes

The synthesis of a thiourea substituted derivative of tris(pyridyl-2-methyl)amine and its complexation with transition metal ions yield complexes with varying geometries. This research highlights the utility of thiourea derivatives in forming complexes with potential applications in catalysis and material science (Saad et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .

Biochemical Pathways

It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Result of Action

The molecular and cellular effects of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea’s action include the inhibition of the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Action Environment

It is known that it has some systemic activity, moving through the xylem towards the tips of stems .

Propriétés

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCNEYAYOVFLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2721744.png)